6-Methoxyquinoline-4-carbaldehyde

Catalog No.
S794915
CAS No.
4363-94-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyquinoline-4-carbaldehyde

CAS Number

4363-94-4

Product Name

6-Methoxyquinoline-4-carbaldehyde

IUPAC Name

6-methoxyquinoline-4-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3

InChI Key

PDGKZDPIWAKVLH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O

Synthesis and Characterization:

-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₁H₉NO₂. Its synthesis has been reported in several scientific publications, with various methods employed. One common approach involves the Vilsmeier-Haack reaction, which utilizes a combination of formamide and phosphorus oxychloride to introduce the formyl group (CHO) at the C4 position of the quinoline ring.

Potential Biological Activities:

Research suggests that 6-Methoxyquinoline-4-carbaldehyde may possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:

  • Antimicrobial agent: Some studies have shown that the compound exhibits antibacterial and antifungal properties []. However, further research is needed to determine its efficacy and potential clinical applications.
  • Anticancer agent: Preliminary studies have indicated that 6-Methoxyquinoline-4-carbaldehyde may exhibit antiproliferative activity against certain cancer cell lines []. However, the mechanisms underlying these effects and the compound's potential for cancer treatment require further investigation.

Limitations and Future Directions:

Despite the potential shown in early research, the development of 6-Methoxyquinoline-4-carbaldehyde as a therapeutic agent is still in its early stages. Further studies are required to:

  • Evaluate its efficacy and safety in preclinical and clinical trials.
  • Investigate the mechanisms of action underlying its potential biological activities.
  • Optimize its structure for improved potency and selectivity.

6-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11_{11}H9_9NO2_2. It features a quinoline structure, which consists of a fused benzene and pyridine ring, with a methoxy group (-OCH3_3) at the 6-position and an aldehyde group (-CHO) at the 4-position. This compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties.

, including:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization at other positions on the quinoline ring.

Research indicates that 6-Methoxyquinoline-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties: Compounds related to 6-Methoxyquinoline-4-carbaldehyde have demonstrated antimicrobial activity, making them candidates for developing new antibiotics .

The synthesis of 6-Methoxyquinoline-4-carbaldehyde typically involves several steps:

  • Starting Materials: The synthesis often begins with appropriate substituted benzaldehydes and pyruvic acid.
  • Doebner Reaction: A common method is the Doebner reaction, where benzaldehyde and pyruvic acid are reacted in ethanol under reflux conditions to produce quinoline derivatives.
  • Reduction: The resulting carboxylic acid can be reduced to the corresponding alcohol using lithium aluminum hydride.
  • Formylation: The final step involves converting the alcohol to an aldehyde through oxidation or formylation techniques .

6-Methoxyquinoline-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer drugs and antimicrobial agents.
  • Material Science: The compound may be utilized in the development of new materials due to its unique electronic properties.
  • Chemical Research: It serves as a valuable reagent in organic synthesis and medicinal chemistry for creating more complex molecules.

Interaction studies of 6-Methoxyquinoline-4-carbaldehyde have focused on its ability to inhibit certain biological pathways. For instance, some derivatives have been shown to inhibit P-glycoprotein, a critical protein involved in drug resistance in cancer cells. This suggests that compounds based on 6-Methoxyquinoline-4-carbaldehyde may enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance .

Several compounds share structural similarities with 6-Methoxyquinoline-4-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Methoxyquinoline-4-carboxylic AcidContains a carboxylic acid instead of an aldehydeExhibits different reactivity due to acidic nature
2-MethylquinolineMethyl group at position 2 instead of methoxyDifferent biological activity profile
8-HydroxyquinolineHydroxyl group at position 8Known for chelating metal ions

These compounds differ primarily in their functional groups and positions on the quinoline ring, leading to variations in their reactivity and biological activities.

XLogP3

1.6

Other CAS

4363-94-4

Wikipedia

6-methoxyquinoline-4-carbaldehyde

Dates

Modify: 2023-08-15

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